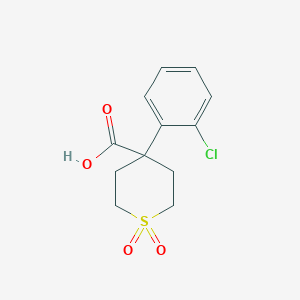amine dihydrochloride](/img/structure/B8214819.png)
[(2-Methoxypyridin-4-yl)methyl](methyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxypyridin-4-yl)methylamine dihydrochloride is a chemical compound with the molecular formula C8H12N2O2HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyridin-4-yl)methylamine dihydrochloride typically involves the reaction of 2-methoxypyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (2-Methoxypyridin-4-yl)methylamine dihydrochloride involves large-scale chemical reactors and precise control of reaction parameters. The process includes the purification of the final product through crystallization or other separation techniques to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxypyridin-4-yl)methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives.
Applications De Recherche Scientifique
(2-Methoxypyridin-4-yl)methylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (2-Methoxypyridin-4-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxypyridine: A precursor in the synthesis of (2-Methoxypyridin-4-yl)methylamine dihydrochloride.
4-Methoxypyridine: Another derivative of pyridine with similar chemical properties.
2-Methylpyridine: A compound with a similar structure but different functional groups.
Uniqueness
(2-Methoxypyridin-4-yl)methylamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
1-(2-methoxypyridin-4-yl)-N-methylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-9-6-7-3-4-10-8(5-7)11-2;;/h3-5,9H,6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLQBPJLMVBKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NC=C1)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-methoxyethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B8214756.png)

![1H-spiro[2??,1-benzothiazole-3,4'-piperidine]-2,2-dione hydrochloride](/img/structure/B8214773.png)


![1-[(Tert-butoxy)carbonyl]-3-(2-fluorophenyl)piperidine-3-carboxylic acid](/img/structure/B8214782.png)

![1-[(Tert-butoxy)carbonyl]-3-[(3-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B8214792.png)
![Sodium 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B8214793.png)
![Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride](/img/structure/B8214806.png)
amine dihydrochloride](/img/structure/B8214811.png)
![Methyl({[4-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride](/img/structure/B8214822.png)
amine dihydrochloride](/img/structure/B8214825.png)
